N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-21(2,3)20(26)23-15-18(19-5-4-14-27-19)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMLTGMDGHMGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its interactions with biological targets, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C_{23}H_{30}F_{N}_{4}O, with a molecular weight of approximately 410.51 g/mol. It features a piperazine ring substituted with a fluorophenyl group and a furan moiety, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H30FN4O |
| Molecular Weight | 410.51 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those related to the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit affinity for serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.
Key Mechanisms:
- Receptor Binding : The compound likely modulates the activity of serotonin and dopamine receptors, influencing neurotransmission pathways.
- Biochemical Pathway Alteration : Interaction with specific enzymes or receptors may lead to changes in biochemical pathways, contributing to its pharmacological effects.
Pharmacological Evaluation
Studies have shown that derivatives of piperazine, including this compound, exhibit significant pharmacological activities such as:
- Skeletal Muscle Relaxation : Similar compounds have demonstrated muscle relaxant properties, indicating potential therapeutic applications in neuromuscular disorders .
- CNS Activity : Compounds with structural similarities have been evaluated for their ability to penetrate the blood-brain barrier (BBB), suggesting that this compound may also exhibit CNS activity .
Case Studies
- Study on Piperazine Derivatives : A study published in the Asian Journal of Chemistry highlighted the synthesis and evaluation of various piperazine derivatives for their CNS activity. The results indicated that certain derivatives exhibited significant differences in muscle relaxant activity compared to control groups (P < 0.001) .
- Receptor Interaction Studies : Research has indicated that compounds similar to this compound bind effectively to serotonin and dopamine receptors, potentially leading to mood modulation and other CNS effects .
Synthesis and Production
The synthesis of this compound typically involves multi-step processes:
- Formation of Piperazine Derivative : The initial step involves reacting 4-fluoroaniline with ethylene glycol.
- Coupling Reaction : The resulting piperazine derivative is coupled with a furan derivative.
- Final Modification : The final product is obtained through carbamoylation or similar reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aryl Substituents on the Piperazine Ring
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide ():
This analog replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety. Methoxy is an electron-donating group, increasing electron density on the piperazine ring compared to the electron-withdrawing fluorine. This substitution likely alters receptor binding: methoxy may enhance affinity for serotonin receptors (e.g., 5-HT1A) due to improved π-π stacking, while fluorine’s electronegativity could favor dopamine D2-like receptors .- Compared to the target compound’s 4-fluorophenyl group, this analog may exhibit higher lipophilicity (logP) and prolonged half-life .
Table 1: Impact of Aryl Substituents
Piperazine vs. Piperidine Scaffolds
- W-18 and W-15 (): These piperidine-based sulfonamides differ from the target compound’s piperazine core. W-18 and W-15 show opioid-like activity, whereas the target’s piperazine may favor serotonin/dopamine receptor interactions. Piperazine derivatives generally exhibit improved solubility and faster clearance compared to piperidines .
Heterocyclic Variations: Furan vs. Thiophene
- 4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide ():
Replacing furan with thiophene increases lipophilicity due to sulfur’s polarizability. Thiophene-containing compounds often show enhanced blood-brain barrier penetration but may incur higher toxicity. The target’s furan moiety likely reduces logP, favoring peripheral activity over central nervous system effects .
Functional Group Modifications: Pivalamide vs. Sulfonamide
- N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (): This analog substitutes pivalamide with a sulfonamide-linked benzodioxine group. Pivalamide, being bulkier, could reduce off-target interactions but may limit solubility .
Research Implications and Gaps
While structural analogs provide insights into structure-activity relationships (SAR), direct pharmacological data for the target compound remain scarce. Key research priorities include:
Binding Assays : Compare affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors.
Metabolic Studies : Evaluate the impact of pivalamide on stability versus sulfonamide or ketone analogs.
Solubility and logP : Quantify differences between furan/thiophene and fluorophenyl/methoxyphenyl variants.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pivalamide?
Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and purification via chromatography. Key steps include:
- Piperazine functionalization : Reacting 4-(4-fluorophenyl)piperazine with a furan-containing electrophile under controlled temperature (60–80°C) in anhydrous dimethylformamide (DMF) .
- Pivalamide introduction : Coupling the intermediate with pivaloyl chloride in the presence of a base like triethylamine, ensuring inert conditions to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final compound with >95% purity .
Q. Which spectroscopic methods are used to characterize this compound’s structure?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and confirm connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~472) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangements of the piperazine ring and pivalamide group, critical for understanding steric effects .
Q. What are the primary biological targets or pathways investigated for this compound?
Structural analogs suggest potential interactions with:
- Serotonin receptors (5-HT) : Fluorophenyl-piperazine moieties are known to modulate 5-HT binding affinity, impacting neuropsychiatric research .
- Dopamine receptors (D/D) : Piperazine derivatives often exhibit selectivity for dopamine receptors, relevant in Parkinson’s disease studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Contradictions may arise from:
- Structural analogs : Minor substituent changes (e.g., replacing pivalamide with benzamide) alter receptor selectivity. For example, a 4-chloro analog in showed 10× higher D affinity than the parent compound .
- Assay conditions : Variations in cell lines (e.g., HEK-293 vs. CHO) or ligand concentrations can skew IC values. Standardizing protocols (e.g., radioligand binding assays at 25°C) is critical .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions between the fluorophenyl group and hydrophobic pockets of 5-HT receptors. Hydrogen-bonding analysis (e.g., pivalamide carbonyl with Tyr) refines binding poses .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues (e.g., Asp in D receptors) for mutagenesis studies .
Q. How do structural modifications influence this compound’s pharmacokinetics and toxicity?
- Pivalamide vs. acetamide : Pivalamide’s tert-butyl group enhances metabolic stability (longer t in liver microsomes) but may increase cytotoxicity due to steric hindrance .
- Fluorine substitution : The 4-fluorophenyl group improves blood-brain barrier penetration (logP ~2.8) compared to non-fluorinated analogs .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability (e.g., 40% in rats via oral administration) and tissue distribution using LC-MS/MS .
- Metabolite identification : CYP450 isoforms (e.g., CYP3A4) may oxidize the furan ring, generating inactive metabolites. Co-administering CYP inhibitors (e.g., ketoconazole) can enhance in vivo activity .
Methodological Tables
Q. Table 1. Comparison of Structural Analogs and Biological Activities
| Compound | Modification | 5-HT IC (nM) | D IC (nM) | Reference |
|---|---|---|---|---|
| Target compound | Pivalamide, 4-F-phenyl | 12 ± 1.5 | 85 ± 10 | |
| N-Benzyl analog () | Benzamide, 4-Cl-phenyl | 8 ± 0.9 | 8 ± 1.2 | |
| Acetamide analog () | Acetamide, 4-F-phenyl | 25 ± 3.1 | 120 ± 15 |
Q. Table 2. Optimal Reaction Conditions for Key Synthesis Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Piperazine alkylation | DMF | 70 | KCO | 78 |
| Amide coupling | Dichloromethane | 25 | EDC/HOBt | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
